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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-metastatic properties of VPC-
18005, a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor.
In approximately half of prostate cancer cases, genomic alterations lead to the aberrant
overexpression of ERG, which plays a crucial role in disease progression and metastasis.[1][2]
VPC-18005 has emerged as a promising therapeutic candidate by directly targeting the DNA-
binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating the
metastatic cascade.[1][2][3][4][5][6] This document summarizes key quantitative data, details
experimental methodologies, and visualizes the underlying molecular pathways and
experimental workflows.

Core Mechanism of Action

VPC-18005 was identified through rational in silico drug design to sterically hinder the binding
of the ERG-ETS domain to DNA.[1][2][3][4] This direct interaction has been confirmed through
biophysical methods, including NMR spectroscopy, which demonstrated that VPC-18005
perturbs key residues like Tyr371 required for the ERG-DNA interaction.[1][4] By disrupting this
binding, VPC-18005 effectively inhibits ERG-induced transcription.[1][3][4][7][8] A critical
downstream target of ERG in promoting invasion is SOX9, and VPC-18005 has been shown to
decrease the expression of this gene.[1][3][4][8] This mechanism supports the non-toxic, anti-
metastatic application of VPC-18005, as it influences cell motility and invasion without
significantly affecting cell viability.[1][3][4]
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Quantitative Data Summary

The anti-metastatic efficacy of VPC-18005 has been quantified through a series of in vitro and

in vivo experiments. The following tables summarize the key findings.

In Vitro Efficacy of VPC-18005

. ) Concentrati
Cell Line Assay Type  Metric Result Reference
on (pM)
) Inhibition of
Luciferase
PETS-luc
PNT1B-ERG Reporter IC50 3 [7]
reporter
Assay o
activity
_ Inhibition of
Luciferase
PETS-luc
VCaP Reporter IC50 6 [7]
reporter
Assay o
activity
Migration Reduced cell
PNT1B-ERG 5 - [7]
Assay migration
Invasion Reduced cell
PNT1B-ERG 5 _ _ [7]
Assay invasion
Markedly
Gene
) decreased
VCaP Expression 25 [3]
SOX9 mRNA
(SOX9)
levels

In Vivo Efficacy of VPC-18005 in Zebrafish Xenograft

Model
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Cell Line

Treatment
Concentration

(nV)

Reduction in
Metastasis

Statistical
Significance
(p-value)

Reference

PNT1B-ERG

Reduced to 20-

30% of
inoculated

animals

p=0.03

[11(31(4]

PNT1B-ERG

10

Reduced to 20-

30% of
inoculated

animals

p = 0.002

[1](31[4]

VCaP

Reduced to 20-

30% of
inoculated

animals

p =0.03

[1](31[4]

VCaP

10

Reduced to 20-

30% of
inoculated

animals

p <0.001

[11(31[4]

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following

diagrams are provided.

Signaling Pathway of ERG-Mediated Metastasis and

VPC-18005 Inhibition

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.oncotarget.com/article/17124/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.oncotarget.com/article/17124/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.oncotarget.com/article/17124/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.oncotarget.com/article/17124/text/
https://www.benchchem.com/product/b10831163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ERG-Positive Prostate Cancer Cell

Aberrant ERG VPC-18005
Expression

/7
/

/7
contains //binds to & blocks
v
ERG-ETS Domain

SOX9 Gene
Expression

pbromotes

Cell Migration,
Invasion, Metastasis

Click to download full resolution via product page

Caption: VPC-18005 inhibits metastasis by blocking the ERG-ETS domain.

Experimental Workflow for In Vivo Zebrafish Xenograft
Model
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Zebrafish Xenograft Metastasis Assay
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Caption: Workflow for assessing VPC-18005's anti-metastatic effect in vivo.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the
investigation of VPC-18005's anti-metastatic potential.

In Vitro Migration and Invasion Assays
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These assays are crucial for determining the effect of VPC-18005 on the motility of cancer
cells.

1. Cell Culture:

e PNT1B-MOCK and PNT1B-ERG cells are maintained in appropriate culture media.
2. Real-Time Cell Analysis:

e A double-chamber real-time cell analysis system is utilized.

e Cells are seeded in the upper chamber of the system.

o After 24 hours, the cells are treated with 5 pM of VPC-18005.[4]

o Cell migration and invasion through the pores of the upper chamber are monitored in real-
time. The normalized cell index serves as a measure of migration and invasion.[3][4]

In Vivo Zebrafish Xenograft Model

This in vivo model provides a robust system for evaluating the anti-metastatic effects of
compounds in a living organism.[1]

1. Zebrafish Maintenance:
o Wildtype zebrafish are maintained according to standard laboratory protocols.[1][4]
o Embryos are generated through natural pair-wise mating and raised at 28.5°C.[1][4]

o To prevent pigment formation, 0.2 mM Phenylthiourea (PTU) is added to the embryos at 10
hours post-fertilization.[1][4]

2. Cell Preparation and Microinjection:

o Prostate cancer cell lines (PNT1B-ERG and VCaP) are fluorescently labeled the day before
microinjection.[1][4]

o Labeled cells are injected into the yolk sac of the zebrafish embryos.[1][4]
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3. Compound Treatment and Analysis:

o Following injection, embryos are cultured in the presence of VPC-18005 at concentrations of
1 uM and 10 pM.[1][4]

o After 5 days of treatment, the dissemination of the fluorescently labeled cancer cells from the
yolk sac to other parts of the zebrafish body is observed and quantified using microscopy.[1]
[4] The percentage of fish exhibiting cell dissemination is calculated.[1][4]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ERG.
1. Cell Lines and Reporter Construct:
e« PNT1B-ERG and VCaP cells, which endogenously express ERG, are used.

o ApPETS-luc reporter construct, containing ETS binding sites upstream of a luciferase gene, is
transfected into the cells.

2. Compound Treatment and Measurement:
o Cells are treated with varying concentrations of VPC-18005.

» Luciferase activity is measured using a luminometer. A decrease in luciferase activity
indicates inhibition of ERG transcriptional activity.

e IC50 values are calculated to determine the concentration of VPC-18005 required to inhibit
50% of the ERG transcriptional activity.[7]

Conclusion

VPC-18005 demonstrates significant anti-metastatic potential by directly targeting the ERG
transcription factor, a key driver in a substantial portion of prostate cancers. The in vitro and in
vivo data strongly support its ability to inhibit cancer cell migration and invasion at non-toxic
concentrations. The detailed experimental protocols provided herein offer a framework for the
continued investigation and development of VPC-18005 and similar targeted therapies for the
treatment of metastatic prostate cancer.[1][2][3][4][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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